molecular formula C20H32N2O B122538 1-[4-(3-Piperidinopropoxy)benzyl]piperidine CAS No. 398473-34-2

1-[4-(3-Piperidinopropoxy)benzyl]piperidine

Cat. No. B122538
M. Wt: 316.5 g/mol
InChI Key: PTKHFRNHJULJKT-UHFFFAOYSA-N
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Description

The compound 1-[4-(3-Piperidinopropoxy)benzyl]piperidine is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives with potential biological activities, such as anti-acetylcholinesterase (anti-AChE) activity, antimicrobial activity, antihypertensive activity, and affinity for monoamine transporters. These activities suggest that piperidine derivatives are of significant interest in the development of therapeutic agents for various diseases, including Alzheimer's disease, hypertension, microbial infections, and neurological disorders .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including the treatment of starting materials with various reagents and conditions to introduce the desired functional groups. For instance, benzhydryl chlorides were reacted with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation to yield sulfonyl piperidine derivatives . Another example is the condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone to prepare spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones . These methods demonstrate the versatility of synthetic approaches to access a wide range of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to modulate the compound's biological activity. For example, the introduction of a benzhydryloxy group or a phthalimidoethyl group at certain positions on the piperidine ring has been shown to significantly affect the anti-AChE activity of the compounds . The stereochemistry of the piperidine derivatives also plays a crucial role in their affinity for monoamine transporters .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine as a catalyst leads to the formation of 4H-pyrano[3,2-c]pyridines . Additionally, halogenated piperidines have been synthesized for potential use as radiolabeled probes, indicating their utility in imaging studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their spectroscopic characteristics and chemical reactivity, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize the compounds . The HOMO-LUMO gap, molecular electrostatic potential, and Fukui function analysis provide insights into the electronic properties and reactive sites of these molecules . Additionally, the crystal structure of a piperidine derivative revealed the presence of C—H⋯π interactions and intramolecular hydrogen bonds, which can affect the compound's stability and reactivity .

Scientific Research Applications

Acetylcholinesterase Inhibitors

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to the chemical structure of interest, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant potential in inhibiting acetylcholinesterase, making them candidates for developing antidementia agents (Sugimoto et al., 1990).

Subtype Selective σ-Receptor Ligands

Spiropiperidines, including structures similar to 1-[4-(3-Piperidinopropoxy)benzyl]piperidine, have been investigated for their affinity towards σ1- and σ2-receptors. These compounds are significant for their potential application in neuroscience, particularly in relation to σ-receptors (Maier & Wünsch, 2002).

Dopamine D4 Receptor Ligand

Compounds like 1-Benzyl-4-[N-(3-isopropoxy-2-pyridinyl)-N-methyl]-amino-piperidine have been found to bind to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells, suggesting their potential role in neuroscience research, especially in understanding dopamine receptors (Helmeste et al., 1999).

Histamine H3 Receptor Antagonists

Piperidine derivatives, including 1-[4-(3-Piperidinopropoxy)benzyl]piperidine, have shown effectiveness as histamine H3 receptor antagonists. These compounds have potential applications in treating disorders related to histamine H3 receptors (Apodaca et al., 2003).

NMDA Receptor Antagonists

Compounds with a piperidine core have been identified as antagonists of the NR1A/2B subtype of the NMDA receptor. Such findings are crucial in neuropharmacological research, particularly in the context of diseases related to NMDA receptor dysfunction (Wright et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKHFRNHJULJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377579
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(3-Piperidinopropoxy)benzyl]piperidine

CAS RN

398473-34-2
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398473-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-5207852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of the product of Example 12 (6.13 g), piperidine (3.0 mL), sodium carbonate (3.6 g), and potassium iodide (190 mg) in n-butanol (50 mL) was heated to 105° C. for 21 h, cooled to RT, and treated with water (50 mL). The resulting mixture was extracted with DCM (4×50 mL), and the combined organic phases were dried (magnesium sulfate) and evaporated. Chromatography of the residue (5% 2M methanolic ammonia/methanol) gave the title compound as a waxy solid (3.2 g). 1H NMR (400 MHz, CDCl3): 7.19 (d, J=8.6 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 3.97 (t, J=6.5 Hz, 2H), 3.4 (s, 2H), 2.48-2.31 (m, 10H), 2.00-1.92 (m, 2H), 1.62-1.52 (m, 8H), 1.47-1.38 (m, 4H).
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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